molecular formula C23H32N5NaO2 B569862 PVYBQZLETXOTGY-LMOVPXPDSA-M CAS No. 1187593-80-1

PVYBQZLETXOTGY-LMOVPXPDSA-M

Cat. No.: B569862
CAS No.: 1187593-80-1
M. Wt: 433.532
InChI Key: PVYBQZLETXOTGY-LMOVPXPDSA-M
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Description

The structure of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol is a hybrid, bringing together two key chemical entities: a pyrido[3,4-b]indole nucleus and a sugar-like oxane-3,4,5-triol moiety. The pyrido[3,4-b]indole system, commonly known as β-carboline, is a prominent heterocyclic scaffold. rsc.org Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in organic and medicinal chemistry due to their wide distribution in nature and their diverse biological activities. rsc.org The indole (B1671886) nucleus within the β-carboline structure is considered a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets. mdpi.com

The second component, the oxane-3,4,5-triol, is a derivative of a pyranose sugar. The study of such molecules falls under the umbrella of glycoside research. Glycosides are compounds in which a sugar group is bonded to another functional group via a glycosidic bond. The process of glycosylation, or the attachment of sugar moieties to other molecules, is a critical area of research. It is known to significantly impact the physicochemical properties of a compound, such as its solubility, stability, and ability to be absorbed and distributed within a biological system. rsc.org The enzymatic glycosylation by glycosyltransferases is a strategy explored for producing new glycosides with enhanced bioactive properties. rsc.org Therefore, the target molecule is a pyridoindole glycoside, a class of compounds that leverages the biological potential of the heterocyclic core with the pharmacokinetic advantages offered by the sugar component.

The pyridoindole skeleton, particularly the β-carboline framework, has a rich history in drug discovery. rsc.org Naturally occurring β-carboline alkaloids have been isolated from various plant species and marine organisms. rsc.orgmdpi.com These natural products have demonstrated a wide array of powerful biological effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. rsc.org

This has spurred extensive research into the synthesis and biological evaluation of novel pyridoindole derivatives. For instance, some derivatives have been investigated for their potent analgesic effects. The development of synthetic methods, such as the Pictet-Spengler reaction, has been crucial in creating libraries of these compounds for screening. nih.govasianpharmtech.com In recent years, research has focused on the potential of pyridoindole derivatives as anticancer agents, with some compounds showing activity against aggressive cancers like pancreatic, breast, and lung cancer. nih.govasianpharmtech.com Furthermore, other derivatives have been explored for their anti-HIV and anti-leishmanial activities, highlighting the broad therapeutic potential of this chemical class. nih.gov This historical and ongoing interest underscores the importance of the pyridoindole scaffold in the quest for new medicines.

The investigation of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol as a potential bioactive molecule is founded on a strong scientific rationale built from structure-activity relationship (SAR) studies of related compounds. SAR studies explore how the chemical structure of a compound influences its biological activity.

Research has shown that substitutions on the pyrido[3,4-b]indole core can significantly modulate its bioactivity. For example, studies on a series of pyrido[3,4-b]indole derivatives revealed that the presence of a methoxy (B1213986) group at the C6 position, combined with a 1-naphthyl group at the C1 position, resulted in potent anticancer activity. nih.govasianpharmtech.comresearchgate.net This suggests that the substitution pattern on the core is a key determinant of efficacy.

The target molecule features a methoxy group as a linker at the C1 position, attaching the glycosidic moiety. This strategic placement is likely intended to combine the known bioactivity of the pyridoindole nucleus with the beneficial properties conferred by the sugar. As previously mentioned, glycosylation can enhance a molecule's drug-like properties. rsc.org For instance, the attachment of a sugar can improve water solubility, which is often a challenge with flat, aromatic heterocyclic compounds, potentially leading to better bioavailability. It can also influence how the molecule interacts with its biological target and how it is metabolized and cleared from the body.

The presence of hydroxyl groups on the sugar moiety also offers sites for further chemical modification, allowing for the creation of a library of related compounds for more detailed biological testing. Therefore, the design of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol is a logical approach in medicinal chemistry, aiming to create a novel therapeutic candidate by conjugating a proven bioactive scaffold with a group that can impart favorable pharmaceutical properties.

Detailed Research Findings on Related Pyrido[3,4-b]indole Derivatives

While specific research on 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol is not extensively documented in publicly available literature, the bioactivity of closely related pyrido[3,4-b]indole derivatives has been a subject of significant investigation. The following table summarizes the anticancer activity of a series of these compounds, providing insight into the potential of this chemical class.

CompoundSubstitution at C1Substitution at C6Cancer Cell LineIC50 (nM)Reference
Derivative A1-NaphthylMethoxyBreast Cancer80 nih.govasianpharmtech.comresearchgate.net
Derivative B1-NaphthylMethoxyColon Cancer130 nih.govasianpharmtech.comresearchgate.net
Derivative C1-NaphthylMethoxyMelanoma130 nih.govasianpharmtech.comresearchgate.net
Derivative D1-NaphthylMethoxyPancreatic Cancer200 nih.govasianpharmtech.comresearchgate.net

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(3S)-9-[3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]-3-(2-methylpyrimidin-5-yl)nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2.Na/c1-16-26-14-20(15-27-16)17(12-22(29)30)7-4-2-3-5-9-21-19(13-24)11-18-8-6-10-25-23(18)28-21;/h11,14-15,17H,2-10,12-13,24H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBQZLETXOTGY-LMOVPXPDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(CCCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=N1)[C@@H](CCCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxymethyl 6 9h Pyrido 3,4 B Indol 1 Ylmethoxy Oxane 3,4,5 Triol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

A critical step in confirming the constitution and stereochemistry of a novel compound is the analysis of its NMR spectra.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Detailed searches for ¹H and ¹³C NMR data for 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol did not yield any published spectra or tabulated chemical shifts. Such data would be essential for identifying the chemical environment of each proton and carbon atom within the molecule, including the characteristic signals of the pyrido[3,4-b]indole and the oxane-3,4,5-triol moieties.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Similarly, no public records of two-dimensional NMR experiments such as COSY, HSQC, HMBC, or NOESY were found for this specific compound. These advanced techniques are indispensable for establishing the connectivity between adjacent protons (COSY), direct carbon-proton attachments (HSQC), long-range carbon-proton correlations (HMBC), and the spatial proximity of nuclei (NOESY), which are all vital for an unambiguous structural and stereochemical assignment.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No high-resolution mass spectrometry data for 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol could be located. HRMS would provide the accurate mass of the molecular ion, allowing for the precise determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Likewise, tandem mass spectrometry (MS/MS) data, which details the fragmentation pattern of the parent ion, is not available in the public domain. This information would be crucial for confirming the connectivity of the pyrido[3,4-b]indole and the glycosidic linkage to the oxane-triol unit. While fragmentation patterns of related β-carboline alkaloids have been studied, direct application to the target compound is not feasible without experimental verification. google.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and its absolute configuration is X-ray crystallography. A search of crystallographic databases, including the Crystallography Open Database, yielded no entries for the crystal structure of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol. mdpi.com The synthesis and crystallization of this compound would be a prerequisite for such an analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecular bonds. While specific experimental data for 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol is not publicly available, a theoretical analysis based on its constituent parts allows for the prediction of its key spectral features.

The IR and Raman spectra of this molecule would be complex, with numerous bands corresponding to the various vibrational modes of its distinct structural units: the oxane-triol ring, the hydroxymethyl group, the ether linkage, and the pyrido[3,4-b]indole system. The differences in the spectra of various crystalline forms, or polymorphs, can be interpreted in terms of molecule-molecule interactions within the crystal unit cell. americanpharmaceuticalreview.com

Predicted Vibrational Band Assignments:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H (alcohols, N-H (indole)Stretching3500-3200 (broad)IR, Raman
C-H (aromatic/aliphatic)Stretching3100-2850IR, Raman
C=C, C=N (aromatic rings)Stretching1650-1450IR, Raman
C-O (ether, alcohols)Stretching1260-1000IR
C-N (aromatic amine)Stretching1335-1250IR

This table represents predicted values based on characteristic functional group frequencies. Actual experimental values may vary.

The hydroxyl (O-H) and amine (N-H) stretching vibrations are expected to produce a broad band in the high-frequency region of the IR spectrum due to hydrogen bonding. The C-H stretching vibrations from both the aliphatic oxane ring and the aromatic pyridoindole system would appear in the 3100-2850 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, would contain a rich pattern of bands from C-O stretching, C-N stretching, and various bending vibrations, providing a unique signature for the molecule. For complex pharmaceutical molecules, while detailed structural information can be challenging to extract, the vibrational spectra are invaluable for identification and quality control. americanpharmaceuticalreview.com

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light in the UV-Vis range. The primary chromophore in 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol is the extensive conjugated system of the 9H-pyrido[3,4-b]indole moiety.

The oxane-triol portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm). Therefore, the electronic spectrum is expected to be dominated by the π → π* and n → π* transitions of the pyrido[3,4-b]indole ring system.

Expected UV-Vis Absorption Maxima:

Chromophore Electronic Transition Expected Wavelength (λmax)
Pyrido[3,4-b]indoleπ → π~220-290 nm
Pyrido[3,4-b]indolen → π~300-350 nm

This table represents predicted values based on the known spectroscopy of indole (B1671886) and pyridine (B92270) derivatives. The exact λmax values and their intensities would be influenced by the substitution pattern and the solvent used for analysis.

The spectrum would likely exhibit multiple strong absorption bands in the UV region, characteristic of the complex aromatic system. The position and intensity of these bands are sensitive to the molecular environment, including solvent polarity and pH, which can affect the electronic structure of the chromophore.

Compound Names Table

IUPAC Name Common/Trivial Name
2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triolPVYBQZLETXOTGY-LMOVPXPDSA-M
2-(Hydroxymethyl)-6-oxiranylmethoxy-tetrahydro-pyran-3,4,5-triol-
2-(hydroxymethyl)-6-[(4-prop-1-en-2-ylcyclohexen-1-yl)methoxy]oxane-3,4,5-triol-
(2r,3s,4s,5r,6r)-2-(hydroxymethyl)-6-methoxytetrahydro-2h-pyran-3,4,5-triol-
2-{2-hydroxy-1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethoxy}-6-(hydroxymethyl)oxane-3,4,5-triol-
(2R,3S,4S,5R,6R)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(2-phenylethoxy)oxane-3,4,5-triol-
3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one-
2-(HYDROXYMETHYL)-6-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXANE-3,4,5-TRIOLD-TREHALOSEANHYDROUS
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triolMethyl α-D-glucopyranoside
(2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol-

Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl 6 9h Pyrido 3,4 B Indol 1 Ylmethoxy Oxane 3,4,5 Triol

Retrosynthetic Strategies Towards the Pyridoindole-Carbohydrate Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target into simpler, readily available starting materials. scitepress.orgub.eduicj-e.orgscribd.com The retrosynthesis of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol reveals several key disconnections.

A primary disconnection breaks the ether linkage connecting the pyridoindole and carbohydrate moieties. This suggests a glycosylation reaction as a key forward step, where a suitable pyridoindole alcohol is coupled with an activated carbohydrate donor. researchgate.net Further deconstruction of the pyridoindole core, a β-carboline, points towards the well-established Pictet-Spengler reaction. numberanalytics.comnumberanalytics.combeilstein-journals.orgnih.gov This powerful transformation involves the condensation of a tryptamine (B22526) derivative with an aldehyde to form the characteristic tricyclic pyrido[3,4-b]indole ring system. rsc.org The carbohydrate portion, an oxane-3,4,5-triol with a hydroxymethyl substituent, can be traced back to a simpler, protected sugar derivative. This analysis highlights the main building blocks required for the synthesis: a tryptamine derivative, a suitable aldehyde for the Pictet-Spengler reaction, and a protected carbohydrate unit.

Multistep Synthetic Pathways to 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol

The forward synthesis, guided by the retrosynthetic analysis, involves a series of carefully executed steps to construct the target molecule.

Indole (B1671886) Ring Formation via Condensation Reactions

The cornerstone of the pyridoindole synthesis is the Pictet-Spengler reaction, a robust method for constructing the β-carboline skeleton. numberanalytics.comnumberanalytics.combeilstein-journals.orgnih.govrsc.org This reaction typically involves the condensation of tryptamine or a related derivative with an aldehyde under acidic conditions. numberanalytics.combeilstein-journals.org The reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the new six-membered ring. beilstein-journals.org

The choice of catalyst is crucial for the success of the Pictet-Spengler reaction. While traditional Brønsted acids like hydrochloric acid and trifluoroacetic acid (TFA) are commonly used, modern advancements have introduced a range of more efficient and selective catalysts. numberanalytics.comnumberanalytics.combeilstein-journals.org Lewis acids such as scandium triflate and ytterbium triflate have been shown to improve yields and reduce reaction times. numberanalytics.com The reaction conditions, including solvent and temperature, also play a significant role in the outcome. numberanalytics.com Solvents like dichloromethane (B109758), ethanol, and toluene (B28343) are frequently employed, and the optimal temperature often depends on the specific substrates and catalyst used. numberanalytics.com

Glycosylation Reactions for Oxane Ring Attachment

The attachment of the carbohydrate moiety is achieved through a glycosylation reaction, a process that forms a glycosidic bond between a glycosyl donor and a glycosyl acceptor. numberanalytics.comwikipedia.org In this synthesis, the pyridoindole derivative acts as the glycosyl acceptor, while an activated form of the oxane-triol serves as the glycosyl donor. wikipedia.org The stereochemical outcome of the glycosylation is a critical aspect, as the formation of a new stereocenter at the anomeric position can lead to a mixture of products. wikipedia.org

The choice of glycosylation method significantly influences the efficiency and stereoselectivity of the reaction. The trichloroacetimidate (B1259523) method is a powerful and widely used technique that often provides high yields and good stereocontrol. numberanalytics.com This method involves the reaction of a glycosyl trichloroacetimidate donor with an acceptor in the presence of a Lewis or Brønsted acid catalyst. numberanalytics.com Other glycosylation strategies include the use of glycosyl halides, thioglycosides, and sulfoxides as donors. rsc.org The nature of the protecting groups on the carbohydrate donor can also have a profound impact on the stereoselectivity of the glycosylation. nih.gov

Selective Hydroxymethylation Protocols

The introduction of the hydroxymethyl group at the C2 position of the oxane ring requires a selective hydroxymethylation protocol. This transformation can be challenging due to the presence of multiple hydroxyl groups on the carbohydrate scaffold. One approach involves the use of radical cyclization reactions. rsc.orgresearchgate.net For instance, the addition of a silylmethylene radical to a double bond within an annulated sugar derivative can lead to a stereoselective hydroxymethylation. rsc.org This method highlights the power of radical chemistry in achieving specific functionalizations in complex molecules.

Protecting Group Chemistry and Deprotection Strategies

The synthesis of a complex molecule like 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol heavily relies on the strategic use of protecting groups. wiley-vch.densf.gov Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. scholaris.ca In carbohydrate chemistry, the discrimination between multiple hydroxyl groups of similar reactivity is a major challenge. wiley-vch.de

Common protecting groups for hydroxyl functions include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. nsf.gov The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. For example, benzylidene acetals can be used to protect vicinal diols, while bulky silyl ethers can selectively protect primary hydroxyl groups. wiley-vch.de The final step in the synthesis involves the deprotection of all protecting groups to unveil the target molecule. This often requires carefully chosen conditions to avoid the degradation of the sensitive pyridoindole-carbohydrate linkage.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yields and purity is a primary goal in any synthetic endeavor. The optimization of reaction conditions is therefore a critical aspect of the synthesis of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol.

For the Pictet-Spengler reaction, factors such as the choice of acid catalyst, solvent, and temperature must be carefully fine-tuned. numberanalytics.com The use of microwave irradiation has been shown to accelerate the reaction and improve yields in some cases. numberanalytics.com The following table summarizes the impact of various parameters on the Pictet-Spengler reaction:

ParameterEffect on ReactionReferences
Catalyst Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can enhance reaction rates and yields compared to traditional Brønsted acids. numberanalytics.com
Solvent The choice of solvent (e.g., dichloromethane, ethanol, toluene) can influence reaction efficiency and product solubility. numberanalytics.com
Temperature Higher temperatures generally increase the reaction rate but may lead to side products. numberanalytics.com
Microwave Irradiation Can significantly reduce reaction times and improve yields. numberanalytics.com

Similarly, the glycosylation reaction requires careful optimization to maximize the yield of the desired stereoisomer. Key parameters to consider include the nature of the glycosyl donor and acceptor, the choice of promoter, and the reaction temperature. numberanalytics.comrsc.org The use of continuous-flow microreactor systems has emerged as a promising technique for optimizing glycosylation reactions, allowing for rapid screening of conditions and improved control over reaction parameters. unimi.it

The table below outlines key considerations for optimizing glycosylation reactions:

ParameterEffect on ReactionReferences
Glycosyl Donor The reactivity and stereodirecting ability of the donor (e.g., trichloroacetimidate, thioglycoside) are critical. numberanalytics.comrsc.org
Promoter The choice of Lewis or Brønsted acid promoter can significantly impact the reaction rate and selectivity. numberanalytics.com
Protecting Groups The protecting groups on the donor can influence its reactivity and the stereochemical outcome of the glycosylation. nih.gov
Temperature Lower temperatures often favor higher stereoselectivity. numberanalytics.com
Continuous Flow Microreactor systems can enable precise control over reaction conditions and facilitate rapid optimization. unimi.it

By systematically investigating and optimizing each step of the synthetic sequence, it is possible to develop an efficient and reliable route to 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol, a molecule with a fascinating and challenging chemical structure.

Catalyst Screening and Ligand Effects

The formation of the β-carboline ring system is often a catalyzed process. One-pot methods utilizing manganese dioxide (MnO₂) have proven effective for synthesizing β-carboline precursors, such as methyl 9H-pyrido[3,4-b]indole-1-carboxylate. d-nb.info In this tandem process, MnO₂ mediates the initial oxidation of an alcohol to an aldehyde, which then undergoes a condensation and subsequent Pictet-Spengler cyclization with tryptamine, followed by an oxidative aromatization to yield the β-carboline core. d-nb.info

For functionalization of the β-carboline scaffold, such as in the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indoles, amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to facilitate the carbon-carbon bond formation. beilstein-journals.org

Solvent Selection and Temperature Control

Solvent and temperature are critical parameters in the synthesis of the pyrido[3,4-b]indole core. Research on a one-pot synthesis of a β-carboline derivative highlighted significant variations in yield based on the solvent used. While dichloromethane was found to be ineffective, chloroform (B151607) allowed the reaction to proceed, indicating that chlorinated solvents are generally compatible. d-nb.info The optimal solvent was identified as 1,4-dioxane, which furnished the product in the highest yield. d-nb.info

Temperature also plays a crucial role. Some steps, like the initial oxidation, can proceed at room temperature, but subsequent cyclization and aromatization often require heating. d-nb.info Microwave irradiation at elevated temperatures (e.g., 170 °C) has been used to drive the reaction to completion. d-nb.info In other syntheses of related indole derivatives, reactions have been optimized to proceed at 110 °C under solvent-free conditions, showcasing a range of viable temperature and solvent environments. researchgate.net

SolventYield (%)Reference
Dichloromethane0 d-nb.info
ChloroformTrace d-nb.info
1,4-Dioxane54 d-nb.info

Reaction Kinetics and Process Monitoring

Monitoring the progress of these reactions is typically achieved through standard analytical techniques. Thin-Layer Chromatography (TLC) is frequently used to track the consumption of starting materials and the formation of products. d-nb.infomdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to analyze the reaction mixture and confirm the presence of intermediates and the final product. d-nb.info For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify products with high sensitivity and resolution. nih.gov

Derivatization and Functionalization Reactions of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol

The structure of the title compound offers multiple sites for derivatization, including the pyrido[3,4-b]indole ring system and the various hydroxyl groups of the sugar moiety.

Nucleophilic Substitution Reactions

The indole nucleus is an electron-rich heterocycle, but under specific conditions, it can undergo nucleophilic substitution. A novel Sₙ2-type nucleophilic substitution has been discovered at the 1-position (the indole nitrogen) of 1-hydroxytryptamine and -tryptophan derivatives. clockss.org When these substrates are reacted with other indole derivatives in 85% formic acid, a rapid substitution occurs on the indole nitrogen. clockss.org This type of reaction is crucial for introducing substituents at the 1-position of the pyrido[3,4-b]indole core, which is the attachment point for the methoxy-sugar group in the title compound. The reaction proceeds because the hydroxyl group at the 1-position can act as a leaving group under acidic conditions, allowing for attack by a nucleophile. clockss.org

Oxidation and Reduction Chemistry

Oxidation and reduction reactions are fundamental to both the synthesis and derivatization of this compound. atlanticoer-relatlantique.ca The synthesis of the β-carboline core itself involves an oxidation step, where an alcohol is converted to an aldehyde, and a subsequent oxidative aromatization step, often mediated by an oxidizing agent like MnO₂. d-nb.info

The sugar moiety also presents opportunities for redox chemistry. The multiple hydroxyl groups (-OH) on the oxane ring can undergo oxidation to form ketone or aldehyde functionalities. evitachem.com Conversely, should the β-carboline ring contain reducible groups (e.g., a ketone), these could be targeted for reduction. The stability of the aromatic pyrido[3,4-b]indole system, however, makes it generally resistant to reduction under mild conditions.

Molecular Mechanism of Action of 2 Hydroxymethyl 6 9h Pyrido 3,4 B Indol 1 Ylmethoxy Oxane 3,4,5 Triol

Elucidation of Specific Biological Pathways Modulated by 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol

Exploration of Other Relevant Cellular Pathways

The β-carboline scaffold is known to interact with a multitude of cellular pathways, primarily due to its planar, heterocyclic structure which facilitates intercalation into DNA and interaction with various protein targets. Research on different β-carboline derivatives has revealed several mechanisms of action that could be relevant for the title compound.

β-carboline derivatives have been identified as potent inhibitors of several protein kinases. nih.govnih.gov Notably, they can inhibit cyclin-dependent kinases (CDKs) and Polo-like kinases (PLKs), which are crucial regulators of cell cycle progression. nih.govnih.gov For instance, certain synthetic β-carboline compounds were found to selectively inhibit the kinase activity of PLK1, PLK2, and PLK3, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov This inhibition is often characterized by the appearance of monopolar spindles in treated cells. nih.gov Other identified targets include IkappaB kinase (IKK), which is central to the NF-κB signaling pathway, and DNA topoisomerases. nih.govresearchgate.net By targeting these enzymes, β-carbolines can interfere with DNA replication and repair, ultimately triggering apoptotic pathways. nih.gov Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent cell cycle arrest. nih.gov

Cellular and Subcellular Localization Studies of the Compound

Specific studies detailing the cellular and subcellular localization of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol are not extensively reported in the current scientific literature. However, the localization of related β-carboline alkaloids is largely dictated by their physicochemical properties. The planar, aromatic nature of the β-carboline ring suggests a propensity for intercalating with DNA, implying a potential accumulation in the nucleus. The glycosidic moiety, being hydrophilic, could influence the compound's transport across cellular membranes and its distribution within aqueous cellular compartments.

Structure-Activity Relationship (SAR) Studies of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol Analogues

SAR studies on the β-carboline framework are crucial for optimizing the biological activity of this class of compounds. Research has focused on modifying substituents at various positions of the tricyclic core.

Design and Synthesis of Structurally Related Compounds

The synthesis of β-carboline analogues is a well-established area of medicinal chemistry. The core structure is typically synthesized via the Pictet-Spengler reaction, which condenses a tryptamine (B22526) derivative with an aldehyde or ketone, followed by oxidation. mdpi.commdpi.comresearchgate.net This foundational reaction allows for extensive diversification.

Researchers have developed numerous synthetic protocols to introduce a wide variety of substituents at positions 1, 3, and 9 of the β-carboline ring system. acs.orgnih.gov For example, 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized to explore their antifilarial properties. acs.orgnih.gov Other synthetic efforts have focused on creating β-carboline dimers or hybrid molecules that incorporate other pharmacologically active moieties, such as piperazine (B1678402), to enhance specific biological effects like anti-leishmanial activity. nih.govaablocks.comresearchgate.net The synthesis of β-carboline glycosides, similar to the title compound, has been reported in fungi through the action of a bacterial-like Pictet-Spenglerase enzyme, which first forms the β-carboline scaffold that is subsequently modified by glycosyltransferases. pnas.org

Correlation of Structural Modifications with Biological Response

SAR studies have established clear correlations between specific structural features of β-carboline analogues and their biological activities.

For antifilarial activity, the presence of an aryl group at position 1 and a carbomethoxy group at position 3 significantly enhances efficacy. acs.orgnih.gov In the context of anti-leishmanial agents, β-carboline-piperazine hybrids have shown potent activity, with specific compounds demonstrating higher efficacy than standard drugs like pentamidine (B1679287) and miltefosine. aablocks.com

The substitution pattern profoundly influences the mechanism of action. For instance, in a series of compounds designed as anti-leishmanial agents, the nature of the substituent on a piperazine ring attached to the β-carboline core determined the potency against L. infantum amastigotes. aablocks.com The table below summarizes SAR findings for a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives with a piperazine-containing side chain at position 3. aablocks.com

Compound IDR-group on PiperazineEC50 (µM) vs L. infantum
7c 4-fluorophenyl2.6
7d 4-chlorophenyl1.4
7g 4-methylphenyl1.9
7j 4-methoxyphenyl14.6
Pentamidine (Standard Drug)2.7
Miltefosine (Standard Drug)4.8

This interactive table presents a selection of data from a study on β-carboline-piperazine hybrids, demonstrating how modifications to the piperazine substituent correlate with anti-leishmanial activity. Data sourced from AA Blocks. aablocks.com

These findings illustrate that small changes to the periphery of the β-carboline scaffold can lead to significant variations in biological response, highlighting the importance of targeted synthesis in drug discovery.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are essential for understanding the direct physical interactions between a compound and its biological target.

Isothermal Titration Calorimetry (ITC)

While no ITC data has been published for the specific compound 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol, the technique has been applied to other β-carboline derivatives to characterize their binding thermodynamics. researchgate.net ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.net

For example, ITC studies were conducted on two synthetic β-carboline dimers to confirm their direct interaction with Cyclin-A2 (CCNA2), a key protein in cell cycle regulation. nih.govresearchgate.net The results provided quantitative data on the binding affinity, confirming a direct and strong interaction. nih.govresearchgate.net Another study used ITC to investigate the binding of the β-carboline alkaloids harmine (B1663883), harmaline, and harmalol (B191368) to human serum albumin (HSA), revealing that harmine binds with the highest affinity. tandfonline.com The thermodynamic parameters obtained indicated that the binding was an enthalpy-driven process. tandfonline.com

The table below shows ITC data for the binding of two β-carboline dimers to the CCNA2 protein. nih.gov

CompoundMolar Ratio (N)Kd (nM)ΔH (kcal/mol)
Comp1 0.9872.90 x 106-15.89
Comp2 1.0125.82 x 106-12.43

This interactive table shows the thermodynamic parameters for the binding of two β-carboline dimers to the CCNA2 protein, as determined by Isothermal Titration Calorimetry. Data sourced from a study on β-carboline dimers. nih.gov

These examples demonstrate the utility of ITC in validating molecular targets and elucidating the thermodynamic forces driving the ligand-target recognition for the β-carboline class of compounds. nih.govtandfonline.com

Compound Names Table

Abbreviation / IDFull Chemical Name
PVYBQZLETXOTGY-LMOVPXPDSA-M2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol
Norharmane9H-pyrido[3,4-b]indole
Harmine7-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Harmaline7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Harmalol1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Pentamidine4,4'-[pentane-1,5-diylbis(oxy)]dibenzenecarboximidamide
Miltefosinehexadecyl 2-(trimethylazaniumyl)ethyl phosphate
CCNA2Cyclin-A2
HSAHuman Serum Albumin

Discrepancy in Compound Identification Prevents Article Generation

A significant discrepancy has been identified between the specified chemical compound identifier and the requested subject matter for a scientific article, making it impossible to proceed with content generation. The provided InChIKey, This compound , corresponds to the chemical entity Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate . However, the detailed instructions request an article focusing on the molecular mechanism of a different compound, 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol .

These two names and their corresponding chemical structures represent distinct molecules. An InChIKey is a unique, non-proprietary identifier for a chemical substance that is derived from its structure. The InChIKey provided unequivocally points to the sodium salt of a nonanoic acid derivative. In contrast, the name provided in the instructions describes a glycoside of a pyrido[3,4-b]indole, a significantly different chemical scaffold.

Furthermore, a thorough search for research findings related to the compound identified by the InChIKey, specifically concerning its molecular mechanism of action as studied by Surface Plasmon Resonance (SPR), yielded no results. There is no publicly available data or literature detailing SPR analysis for Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate.

Given the explicit instruction to focus solely on the chemical compound “this compound”, and the simultaneous request for detailed analysis of a different, unrelated molecule, this request cannot be fulfilled without generating scientifically inaccurate and misleading information. Adherence to strict scientific accuracy and the provided outline is not possible under these conflicting parameters.

To proceed, clarification is required to identify the correct compound of interest.

Compound Name Table

InChIKey/Name
This compound
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate
2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol

An article on the preclinical biological activity and therapeutic potential of the chemical compound identified by the InChIKey this compound cannot be generated as requested. A thorough investigation has revealed two critical issues:

Discrepancy in Compound Identification: The provided InChIKey, this compound, corresponds to the chemical name Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate . This is a different molecule from the one listed in the requested article title, 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol . These two compounds are structurally distinct.

Lack of Available Scientific Data: A comprehensive search of scientific literature and chemical databases for preclinical studies on both of these compounds did not yield any specific data related to the topics outlined in the request. There is no publicly available information regarding the in vitro or in vivo efficacy of either compound in the following areas:

Anti-inflammatory activity

Neurobiological effects

Anti-nociceptive effects

While the compound named in the outline, a derivative of β-carboline , belongs to a class of substances known for a wide range of pharmacological properties, including sedative, anxiolytic, and potential antitumor activities, no studies have been published on this specific molecule. nih.govcrimsonpublishers.commdpi.com Similarly, no relevant biological activity data was found for the compound corresponding to the provided InChIKey.

Given the strict requirement to focus solely on the specified compound and to adhere to a detailed outline for which no data exists, it is impossible to produce a scientifically accurate and informative article. The creation of content without supporting data would amount to fabrication.

Preclinical Biological Activity and Therapeutic Potential of 2 Hydroxymethyl 6 9h Pyrido 3,4 B Indol 1 Ylmethoxy Oxane 3,4,5 Triol

In Vivo Pharmacodynamic Studies in Established Animal Models

Neuroprotective or Neuromodulatory Effects in Neurological Models

While specific studies on the neuroprotective effects of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol are not available, the core structure, 9H-pyrido[3,4-b]indole (norharmane), has been investigated for its neurological activities. Norharmane is known to be a component of various plant-derived alkaloids and has been studied for its potential role in neurological processes. researchgate.netsigmaaldrich.com Compounds with a tetrahydro-β-carboline scaffold, a related structure, have been prepared as reactants for the synthesis of neuroprotective HDAC6 inhibitors. sigmaaldrich.com This suggests that the broader chemical class to which the specified compound belongs is of interest in the development of neuroprotective agents. google.com

Biomarker Identification and Validation for Preclinical Efficacy

There is no direct information on biomarker identification and validation specifically for the preclinical efficacy of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol. In the broader context of neurodegenerative diseases, biomarker development is a critical area of research. d-nb.info For instance, PET imaging with various radiotracers is used to identify non-invasive biomarkers that can provide information on disease pathology, such as the presence of Aβ plaques and neurofibrillary tangles in Alzheimer's disease. d-nb.info The development of novel radiotracers is ongoing to better diagnose and monitor the progression of these diseases. d-nb.info

Comparative Biological Activity with Benchmark Compounds

Specific comparative biological activity data for 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol against benchmark compounds is not available in the public domain. Research on related compounds provides some context. For example, various derivatives of the 9H-pyrido[3,4-b]indole scaffold have been synthesized and evaluated for different biological activities, including as inhibitors of enzymes like EGFR and Aurora A kinase, and as ligands for human 5-HT5A receptors. sigmaaldrich.com Such studies would typically involve comparison with known inhibitors or ligands to establish the potency and selectivity of the new compounds.

Computational and Theoretical Studies on 2 Hydroxymethyl 6 9h Pyrido 3,4 B Indol 1 Ylmethoxy Oxane 3,4,5 Triol

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that performed Density Functional Theory (DFT) or other quantum chemical calculations on this specific compound. Consequently, data on its molecular orbitals (HOMO-LUMO), electrostatic potential maps, and predicted spectroscopic properties are not available.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential

Information unavailable.

Prediction of Spectroscopic Properties

Information unavailable.

Molecular Docking and Dynamics Simulations for Receptor Interactions

There are no specific molecular docking or dynamics simulation studies in the public literature that identify protein targets or predict the binding interactions for this compound. General studies on related β-carboline alkaloids show they can interact with various receptors, but this cannot be specifically attributed to PVYBQZLETXOTGY-LMOVPXPDSA-M without dedicated research. crimsonpublishers.comnih.gov

Ligand-Protein Binding Site Prediction

Information unavailable.

Conformational Changes Upon Binding

Information unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No QSAR models that include this compound for the prediction of its biological activity could be located in the reviewed literature.

Table of Mentioned Compounds

Cheminformatics and Virtual Screening for Analogue Discovery

Cheminformatics and virtual screening are powerful computational tools used to explore vast chemical libraries for the discovery of novel compounds with desired biological activities. For a molecule like 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol, these techniques are instrumental in identifying structurally similar analogues with potentially enhanced or novel therapeutic properties.

Database Mining and Substructure Searching: The process often begins by screening large chemical databases such as ChEMBL, PubChem, and ZINC. japsonline.comebi.ac.uk A substructure search using the core β-carboline (9H-pyrido[3,4-b]indole) scaffold is performed to retrieve a focused library of related compounds. japsonline.com For instance, a study targeting the SARS-CoV-2 nsp3 macrodomain screened 1,497 β-carboline analogues from the HiT2LEAD chemical database. nih.gov Another project aimed at discovering potent serotonin (B10506) antagonists and reuptake inhibitors (SARIs) virtually screened 982 natural β-carboline alkaloids from the Ambinter-Greenpharma database. tandfonline.com This approach allows researchers to efficiently identify a diverse set of analogues for further computational analysis.

Virtual Screening Methodologies: Once a library of analogues is compiled, virtual screening methods are employed to predict their binding affinity to a specific biological target. These methods can be broadly categorized as ligand-based or structure-based.

Ligand-Based Virtual Screening: This approach relies on the knowledge of known active compounds. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling establish a statistical correlation between the chemical features of molecules and their biological activity. researchgate.net For pyrido[3,4-b]indole derivatives, QSAR studies have been used to identify key structural features that influence their antiproliferative activity against cancer cells. researchgate.net Another common technique is 2D fingerprint similarity, which rapidly screens databases to find compounds with similar structural fingerprints to a known active molecule. researchgate.net

Structure-Based Virtual Screening: When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, structure-based methods like molecular docking are used. japsonline.com This technique simulates the interaction between a ligand and a protein's binding site, calculating a "docking score" that estimates binding affinity. mdpi.com For example, molecular docking was used to screen β-carboline derivatives against the 5-HT1A receptor and the MDM2 cancer target, successfully identifying compounds with high predicted binding affinities. tandfonline.comresearchgate.net Recent advances have made it possible to screen hundreds of thousands of natural products against viral targets like the SARS-CoV-2 main protease in a short time. researchgate.net

The ultimate goal of these screening funnels is to narrow down a large initial library to a small number of promising candidates for experimental testing. japsonline.com A typical workflow might involve initial filtering based on physicochemical properties, followed by high-throughput virtual screening (HTVS), standard precision (SP), and finally, extra precision (XP) docking for the most promising hits. tandfonline.com

In Silico Prediction of Compound Properties Relevant to Biological Activity

Beyond identifying potential analogues, computational methods are crucial for predicting the pharmacokinetic and pharmacodynamic properties of a compound. These in silico predictions, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), help to assess the "drug-likeness" of a molecule early in the discovery process.

ADMET Predictions: For the β-carboline class of compounds, various online tools and software packages are used to predict ADMET properties. Studies frequently use platforms like SwissADME and pkCSM to evaluate parameters critical for a compound's success as a drug. nih.govqeios.com

Key predicted properties for β-carboline derivatives often include:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against criteria like Lipinski's Rule of Five to assess oral bioavailability. nih.gov

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are critical. qeios.comsamipubco.com For instance, some novel β-carboline derivatives were predicted to have high GI absorption but were unable to cross the BBB. qeios.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is vital, as inhibition of these enzymes can lead to adverse drug-drug interactions. samipubco.com

Toxicity: In silico models can predict potential mutagenicity and other toxic effects. tandfonline.com

The table below summarizes typical ADMET properties predicted for β-carboline analogues, providing a framework for what would be assessed for the title compound.

Property CategoryParameterTypical Predicted Value/Outcome for β-Carboline AnaloguesReference
Physicochemical Molecular Weight150–500 g/mol nih.gov
LogP-0.7 to +5.0 nih.gov
Hydrogen Bond Acceptors< 10 nih.gov
Hydrogen Bond Donors< 5 nih.gov
Absorption GI AbsorptionHigh qeios.com
BBB PermeabilityVariable (some cross, some do not) qeios.comsamipubco.com
Metabolism CYP Enzyme InhibitionOften predicted as inhibitors of various CYP isozymes (e.g., CYP1A2, CYP2C19) samipubco.com
Excretion Skin Permeation (Log Kp)Values such as -5.43 cm/s and -6.37 cm/s have been reported qeios.comsamipubco.com
Toxicity MutagenicityOften predicted to be non-mutagenic tandfonline.com

Molecular Dynamics (MD) Simulations: To complement the static picture provided by molecular docking, MD simulations are used to study the stability of a ligand-protein complex over time. tandfonline.com By simulating the movements of atoms over nanoseconds, researchers can confirm that the interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, are maintained, indicating a stable and potentially effective binding mode. nih.govtandfonline.com For example, 100 ns MD simulations have been used to confirm the stability of β-carboline analogues in the binding site of the 5-HT1A receptor. tandfonline.com

These computational approaches provide a comprehensive profile of a molecule like 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol, guiding further research by prioritizing analogues with the most promising combination of high target affinity and favorable drug-like properties.

Future Research Directions and Applications of 2 Hydroxymethyl 6 9h Pyrido 3,4 B Indol 1 Ylmethoxy Oxane 3,4,5 Triol

Development of Advanced Synthetic Strategies for Scalability and Sustainability

The future development of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol for any practical application hinges on the ability to produce it in sufficient quantities through efficient and environmentally responsible methods. Current synthetic routes to complex molecules often involve multiple steps, require stringent reaction conditions, and may utilize hazardous reagents.

Future research should focus on developing scalable and sustainable synthetic strategies. This could involve exploring one-pot reactions that combine multiple synthetic steps, such as the manganese dioxide-mediated one-pot process used for other pyrido[3,4-b]indole derivatives. The Pictet-Spengler reaction, a classic method for synthesizing β-carbolines from tryptamine (B22526) derivatives, could be optimized using microwave-assisted synthesis to reduce reaction times and improve yields. smolecule.combeilstein-journals.org For the glycosylation step, which is notoriously challenging, enzymatic strategies using glycosyltransferases could offer a highly selective and environmentally benign alternative to traditional chemical methods that often require extensive use of protecting groups. beilstein-journals.org The development of catalytic systems, both metal-containing and metal-free, will be crucial for creating more efficient and selective bond-forming reactions. beilstein-journals.org

Exploration of Novel Biological Targets beyond Current Understandings

The β-carboline alkaloids are known to interact with a wide array of biological targets, including neurotransmitter receptors, various enzymes, and nucleic acids. smolecule.comnih.gov The unique structure of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol, with its added oxanetriol moiety, may confer novel biological activities or altered target specificity compared to its parent β-carboline scaffold.

Future investigations should aim to identify and validate novel biological targets for this compound. High-throughput screening against a broad panel of receptors, enzymes, and other protein targets could reveal unexpected activities. Given the known neuroactivity of many β-carbolines, exploring its effects on targets implicated in neurodegenerative diseases, such as those involved in the cholinergic, amyloid β, and Tau hypotheses of Alzheimer's disease, would be a logical starting point. nih.govacs.org Furthermore, the potential for this compound to inhibit enzymes like monoamine oxidase or various kinases should be systematically evaluated. smolecule.com The glycosidic portion of the molecule might facilitate interactions with carbohydrate-binding proteins (lectins) or influence its transport across cellular membranes, opening up possibilities for targeting specific cell types or biological processes.

Combinatorial Approaches with Existing Therapeutic Agents

The combination of natural product-derived compounds with existing drugs is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. nih.govjournal-jop.org The complex structure of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol suggests it may act on multiple cellular pathways, making it a good candidate for combinatorial therapies. researchgate.net

Future research should explore the synergistic, additive, or antagonistic effects of this compound when combined with existing therapeutic agents for various diseases, including cancer and infectious diseases. nih.govmdpi.com For instance, β-carboline derivatives have shown synergistic effects with conventional chemotherapeutic drugs by targeting different signaling pathways or overcoming resistance mechanisms. frontiersin.org The combination of a β-carboline derivative with the standard antimalarial drug artesunate (B1665782) has demonstrated significant chemosuppression in in vivo models. acs.org Similarly, cardiac glycosides have exhibited synergistic anticancer effects when combined with other agents. nih.gov Studies could investigate whether 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol can potentiate the activity of antibiotics, antifungals, or anticancer drugs, potentially allowing for lower doses of the conventional drug and reducing its associated toxicity. afjbs.com

Utilization in Chemical Biology as a Probe for Cellular Processes

The intrinsic properties of the β-carboline scaffold, such as its fluorescence, make it a valuable tool for chemical biology research. beilstein-journals.org These compounds can be used as molecular probes to study complex biological processes, identify new drug targets, and elucidate mechanisms of action.

Future work could focus on developing 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol and its derivatives as chemical probes. The inherent fluorescence of the β-carboline core could be exploited for cellular imaging applications, allowing for the visualization of its subcellular localization and interaction with biological targets. beilstein-journals.org Furthermore, by incorporating photo-activatable or clickable functional groups, this compound could be used in affinity-based protein profiling to identify its direct binding partners within the cell. oup.com Such probes are instrumental in target deconvolution and understanding the molecular basis of a compound's biological activity. nih.gov

Integration with Nanotechnology for Targeted Delivery Systems

The therapeutic potential of many promising compounds is often limited by poor solubility, low bioavailability, and lack of target specificity. nih.govdovepress.com Nanotechnology offers innovative solutions to these challenges by encapsulating drugs in nanoparticles, which can improve their delivery to specific sites in the body while protecting them from degradation. nih.govlongdom.org

A significant future research direction is the integration of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol with various nanotechnology platforms. Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are particularly promising for delivering both hydrophilic and lipophilic compounds. mdpi.comnih.gov Given the hybrid nature of the target compound, these lipid nanoparticles could enhance its solubility and bioavailability. nih.gov Encapsulating the compound within nanoparticles could also facilitate its transport across biological barriers, such as the blood-brain barrier, which is crucial for treating central nervous system disorders. longdom.org Surface modification of these nanoparticles with targeting ligands could further enhance their specificity for diseased cells or tissues, thereby increasing therapeutic efficacy and minimizing off-target effects. longdom.org

Multi-omics Approaches to Understand System-Level Biological Effects

To fully comprehend the biological effects of a compound, it is essential to move beyond single-target investigations and adopt a more holistic, systems-level perspective. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound within a biological system. nih.gov

Future research should employ multi-omics strategies to elucidate the system-level biological effects of 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms treated with the compound, researchers can identify the key pathways and networks that are perturbed. nih.gov This approach can help to uncover novel mechanisms of action, identify biomarkers of response, and predict potential toxicities. springermedizin.de For example, multi-omics studies on other β-carboline derivatives have provided insights into their anti-tumor mechanisms. frontiersin.orgoup.com Such a systems biology approach will be invaluable for understanding the complex interplay between this unique hybrid molecule and the intricate machinery of the cell.

Q & A

Basic: How can researchers determine the structural and stereochemical properties of PVYBQZLETXOTGY-LMOVPXPDSA-M?

Methodological Answer:
To resolve structural uncertainties, employ a combination of spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography. For stereochemical confirmation, use circular dichroism (CD) spectroscopy or computational methods like density functional theory (DFT) to model chiral centers. Cross-validate results with existing literature and databases (e.g., PubChem, Reaxys) to ensure consistency .

Basic: What experimental protocols are recommended for synthesizing this compound with high purity?

Methodological Answer:
Optimize synthesis using controlled reaction conditions (temperature, solvent polarity, catalyst loading). Monitor purity via HPLC or GC-MS, and employ recrystallization or column chromatography for purification. Document yield, byproducts, and reaction kinetics systematically to identify bottlenecks .

Advanced: How can computational modeling be integrated with experimental data to validate the compound’s reactivity?

Methodological Answer:
Combine molecular dynamics simulations (e.g., using Gaussian or GROMACS) with experimental kinetic data. Validate computational predictions by comparing activation energies and reaction pathways with empirical results. Use statistical tools (e.g., RMSE analysis) to quantify alignment between models and experimental outcomes .

Advanced: How should researchers address contradictions in physicochemical data (e.g., conflicting solubility or stability reports)?

Methodological Answer:
Conduct a systematic error analysis:

Replicate experiments under identical conditions.

Compare instrumentation calibration (e.g., pH meters, spectrophotometers).

Evaluate environmental factors (humidity, light exposure).

Apply statistical tests (e.g., ANOVA) to identify outliers.
Publish negative results to clarify discrepancies .

Advanced: What methodological steps ensure reproducibility in studies involving this compound?

Methodological Answer:

Document all protocols in detail (e.g., reaction times, solvent batches).

Share raw data and code via repositories like Zenodo or GitHub.

Use standardized reference materials for instrument calibration.

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: What advanced techniques resolve challenges in quantifying trace impurities in this compound?

Methodological Answer:

Technique Use Case Limitations
LC-HRMSDetects sub-ppm impuritiesHigh cost, complex data analysis
NMR with cryoprobesIdentifies low-abundance isomersRequires specialized equipment
MALDI-TOFMaps degradation productsLimited quantification accuracy
Prioritize technique selection based on detection limits and research goals .

Advanced: How to design stability studies for this compound under varying environmental conditions?

Methodological Answer:
Use a factorial design approach:

  • Variables: Temperature (4°C to 40°C), pH (2–12), humidity (30–90%).
  • Metrics: Degradation rate, polymorphic transitions.
  • Tools: Accelerated stability testing (ICH Q1A guidelines) coupled with Raman spectroscopy for real-time monitoring .

Advanced: What interdisciplinary methods elucidate the compound’s mechanistic interactions in biological systems?

Methodological Answer:

In vitro assays : Surface plasmon resonance (SPR) for binding affinity.

In silico docking : AutoDock Vina to predict protein-ligand interactions.

Omics integration : Metabolomics/proteomics to map downstream effects.
Cross-correlate findings using pathway analysis tools (e.g., KEGG, Reactome) .

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